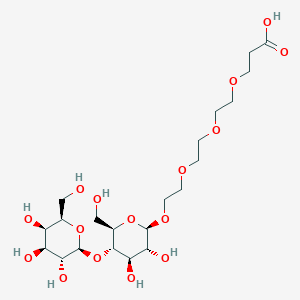
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- is a tripeptide composed of three L-cysteine molecules linked by peptide bonds. L-cysteine is a naturally occurring amino acid containing a thiol group, which is known for its role in protein synthesis, detoxification, and various metabolic processes. The tripeptide form enhances its stability and functionality, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- typically involves the stepwise coupling of L-cysteine molecules. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process involves the activation of the carboxyl group of one L-cysteine molecule, followed by its reaction with the amino group of another L-cysteine molecule. Common reagents used for activation include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-cysteine, which is then harvested and purified. The tripeptide is subsequently synthesized using enzymatic or chemical methods, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, leading to the formation of cystine or higher-order oligomers.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered aqueous solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA).
Major Products Formed
Oxidation: Cystine or higher-order oligomers.
Reduction: Free thiol groups.
Substitution: Thioethers or other derivatives.
Applications De Recherche Scientifique
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins. It also serves as a model compound for studying thiol-disulfide exchange reactions.
Biology: Plays a crucial role in cellular redox regulation and signaling. It is used in studies related to oxidative stress, protein folding, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties, detoxification, and modulation of immune responses. It is also explored for its role in treating conditions like cystinosis and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives. It acts as a precursor for the synthesis of flavor enhancers, preservatives, and other bioactive compounds.
Mécanisme D'action
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- exerts its effects primarily through its thiol groups, which participate in redox reactions and form disulfide bonds. These interactions are crucial for maintaining cellular redox balance, protein structure, and function. The compound targets various molecular pathways, including:
Redox Regulation: Modulates the redox state of cells by participating in thiol-disulfide exchange reactions.
Protein Folding: Assists in the formation and stabilization of protein structures through disulfide bond formation.
Detoxification: Contributes to the detoxification of reactive oxygen species (ROS) and other harmful compounds.
Comparaison Avec Des Composés Similaires
L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- can be compared with other similar compounds, such as:
L-Cysteine: The monomeric form, which is less stable and has limited functionality compared to the tripeptide.
Cystine: The dimeric form, which is formed by the oxidation of two L-cysteine molecules. It is more stable but lacks the versatility of the tripeptide.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine. It is a major antioxidant in cells and has a broader range of biological activities.
The uniqueness of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- lies in its enhanced stability and functionality due to the presence of multiple thiol groups, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
206058-61-9 |
|---|---|
Formule moléculaire |
C12H22N4O5S4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N4O5S4/c13-5(1-22)9(17)14-6(2-23)10(18)15-7(3-24)11(19)16-8(4-25)12(20)21/h5-8,22-25H,1-4,13H2,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 |
Clé InChI |
DFUGWFWOVGOLQR-XAMCCFCMSA-N |
SMILES isomérique |
C([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)N)S |
SMILES canonique |
C(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



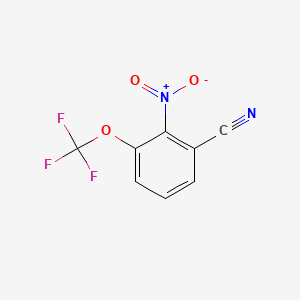
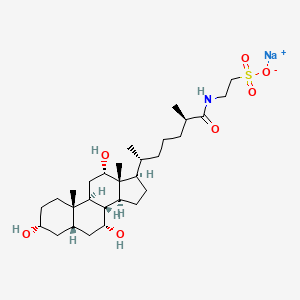
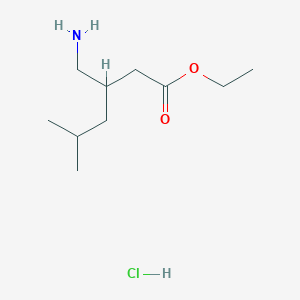





![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
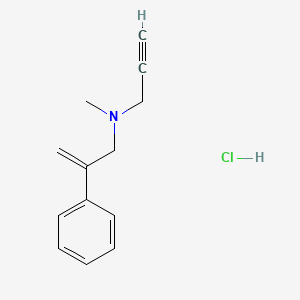
![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)
